N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound notable for its potential applications in various scientific fields. The compound's molecular formula is , and it has a molecular weight of approximately 377.43 g/mol. This compound is classified as an amide due to the presence of the amide functional group, which is characterized by a carbonyl group (C=O) linked to a nitrogen atom.
The compound can be sourced from specialized chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its structure, properties, and potential applications in research.
As an organic compound, it falls under the category of thiophene derivatives due to the presence of bithiophene moieties. It also features hydroxyethyl and fluorophenyl groups, contributing to its unique chemical properties.
The synthesis of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. While specific methods may vary, the general approach includes:
Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts used during each step, are crucial for optimizing yield and purity.
The molecular structure of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide can be represented using various chemical notation systems:
InChI=1S/C16H18FN3O2S2/c1-9(17)11-12(19)20-16(21)14-10-13(22)15(23)18-8-7-6-5-4-3-2/h5-10,12H,1-4H2,(H,19)(H,20)(H,21)(H,22)
CC1=CC=C(S1)C2=C(C=C(S2)C(C(C(C)NCC(O)C)N)=O)N(C(C)C)C(C(F)=O)=O
These notations provide insight into the arrangement of atoms within the molecule, including functional groups and stereochemistry.
The reactivity of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide can be explored through various chemical reactions:
These reactions are essential for modifying the compound to enhance its properties or develop derivatives for specific applications.
Data on specific targets or pathways affected by this compound would require further empirical studies.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming structural integrity and purity.
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide has several potential scientific uses:
Further research is required to fully elucidate its applications and optimize its use in various scientific fields.
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: